S6PDH Substrate Discrimination: Sorbitol-6-Phosphate vs. Mannitol-1-Phosphate (Head-to-Head Enzymatic Comparison)
Sorbitol-6-phosphate 2-dehydrogenase (S6PDH; EC 1.1.1.140) purified from loquat (Eriobotrya japonica) leaves shows absolute discrimination between D-sorbitol 6-phosphate and its C2 epimer D-mannitol 1-phosphate. Under identical assay conditions, sorbitol-6-phosphate served as the native substrate with a Km of 2.22 mM, whereas mannitol-1-phosphate showed no detectable substrate activity [1]. This is confirmed in the Erwinia amylovora S6PDH (SrlD) crystal structure, where Lys42 is identified as critical for phospho-substrate selectivity, and kinetic data show the enzyme is much faster at oxidizing D-sorbitol 6-phosphate than reducing D-fructose 6-phosphate [2]. In contrast, mannitol-1-phosphate dehydrogenase (EC 1.1.1.17) from Aspergillus fumigatus shows only 38.8% relative activity with sorbitol-6-phosphate compared to its native substrate mannitol-1-phosphate [3]. This reciprocal substrate selectivity confirms that sorbitol-6-phosphate and mannitol-1-phosphate are not functionally interchangeable despite being epimeric hexitol phosphates.
| Evidence Dimension | Enzyme substrate activity (S6PDH; EC 1.1.1.140) from loquat leaves |
|---|---|
| Target Compound Data | Km = 2.22 mM (D-sorbitol 6-phosphate); full substrate activity |
| Comparator Or Baseline | D-Mannitol 1-phosphate: no detectable substrate activity; D-Fructose 6-phosphate: no detectable substrate activity |
| Quantified Difference | Qualitative (active vs. inactive): Sor6P is the sole substrate; mannitol-1-phosphate and F6P show zero activity |
| Conditions | S6PDH purified ~60-fold from loquat leaves; affinity chromatography with Blue Sepharose; pH 8.0; NADP-dependent oxidation assay |
Why This Matters
Procurement of D-sorbitol 6-phosphate rather than D-mannitol 1-phosphate or D-fructose 6-phosphate is mandatory for S6PDH enzymology, as the epimeric and ketose analogs are completely rejected by the enzyme's active site.
- [1] Hirai M. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves. Plant Physiol. 1981;67(2):221-224. doi:10.1104/pp.67.2.221. View Source
- [2] Diamond Light Source. Structural and functional analysis of Erwinia amylovora SrlD: the first crystal structure of a sorbitol-6-phosphate 2-dehydrogenase. 2018. Diamond Proposal Number 11175. View Source
- [3] BRENDA Enzyme Database. EC 1.1.1.17 – D-mannitol 1-phosphate dehydrogenase: substrate specificity profile. D-sorbitol 6-phosphate shows 38.8% relative activity vs. D-mannitol 1-phosphate. Accessed 2026. View Source
